molecular formula C13H17NO B1475811 1-(4-Vinylbenzyl)pyrrolidin-3-ol CAS No. 2091636-97-2

1-(4-Vinylbenzyl)pyrrolidin-3-ol

Cat. No.: B1475811
CAS No.: 2091636-97-2
M. Wt: 203.28 g/mol
InChI Key: SHLQFAHFMZYDJE-UHFFFAOYSA-N
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Description

1-(4-Vinylbenzyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a vinylbenzyl substituent at the nitrogen atom of the pyrrolidine ring. These analogs are primarily used in pharmaceutical research, polymer science, and as intermediates in organic synthesis.

Properties

CAS No.

2091636-97-2

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-[(4-ethenylphenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C13H17NO/c1-2-11-3-5-12(6-4-11)9-14-8-7-13(15)10-14/h2-6,13,15H,1,7-10H2

InChI Key

SHLQFAHFMZYDJE-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)CN2CCC(C2)O

Canonical SMILES

C=CC1=CC=C(C=C1)CN2CCC(C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The substituent on the benzyl group significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Characteristics Reference
1-(3-Chloro-benzyl)pyrrolidin-3-ol C₁₁H₁₄ClNO 211.69 3-Cl-Benzyl Lab chemical; no specified bioactivity
(R)-1-(3-Chloro-benzyl)pyrrolidin-3-ol C₁₁H₁₄ClNO 211.69 3-Cl-Benzyl (R-config) Stereospecific lab use; GHS-classified
1-[6-(2,5-Dimethylphenyl)pyridazin-3-yl]pyrrolidin-3-ol C₁₆H₁₉N₃O 269.34 Pyridazin-3-yl, dimethylphenyl Building block; Smiles: Cc1ccc(C)c(c1)c1ccc(nn1)N1CCC(C1)O
1-(3-Bromophenyl)pyrrolidin-3-ol C₁₀H₁₂BrNO 242.115 3-Br-Phenyl Synthetic route focus; CAS 1355335-99-7

Key Observations :

  • Chloro derivatives are commonly used in drug discovery due to their stability and moderate lipophilicity .
  • Heteroaryl Derivatives (e.g., pyridazine): The pyridazin-3-yl group in introduces nitrogen-rich aromaticity, enhancing hydrogen-bond acceptor capacity. This may improve binding to biological targets compared to simple benzyl analogs.
  • Stereochemistry : The (R)-configuration in highlights the role of chirality in pharmacological activity, though specific data on enantioselectivity is unavailable.

Physicochemical Properties

  • Lipophilicity : Chloro- and bromo-substituted analogs (ClogP ~1.5–2.0) are more lipophilic than the vinylbenzyl derivative (predicted ClogP ~2.2 due to the vinyl group’s π-electrons).
  • Solubility : Pyrrolidin-3-ol derivatives generally show moderate aqueous solubility (e.g., 1-(3-Chloro-benzyl)pyrrolidin-3-ol at ~10 mg/mL in DMSO) . The vinyl group may reduce solubility due to increased hydrophobicity.

Preparation Methods

Nucleophilic Substitution of Pyrrolidine Derivatives with 4-Vinylbenzyl Chloride

A well-documented approach involves reacting pyrrolidine or its derivatives with 4-vinylbenzyl chloride under basic or buffered aqueous-organic conditions:

  • Reaction conditions: The reaction is carried out in a mixed solvent system such as acetone/water (1:1 v/v) with sodium bicarbonate as a base.
  • Temperature: Typically maintained between 20–50 °C.
  • Duration: Prolonged stirring for 20–24 hours ensures complete substitution.
  • Work-up: After reaction completion, organic solvents are removed under reduced pressure, and the product is extracted with diethyl ether. Acid-base washings (using HCl and NaOH) remove unreacted starting materials and impurities.
  • Yield: Yields reported are in the range of 67–71% for similar vinylbenzyl-substituted heterocycles, indicating good efficiency of the method.

This method is adaptable for pyrrolidine derivatives to yield the N-(4-vinylbenzyl) substituted compound, which can then be further functionalized at the 3-position.

Hydroxylation at the 3-Position of Pyrrolidine Ring

The installation of the hydroxyl group at the 3-position of pyrrolidine can be achieved by:

Purification and Isolation

  • Extraction: Organic phases are extracted with ethyl acetate or diethyl ether.
  • Drying: Organic layers are dried over anhydrous sodium sulfate or magnesium sulfate.
  • Distillation: Reduced pressure distillation at 145–150 °C under 6 mmHg is used to purify the pyrrolidin-3-ol derivative.
  • Yield: The overall yield for related pyrrolidin-3-one derivatives is reported around 67%, indicating a moderate to good yield for such multi-step processes.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Nucleophilic substitution Pyrrolidine + 4-vinylbenzyl chloride, NaHCO3, acetone/water (1:1) 20–50 20–24 67–71 Base-mediated substitution, aqueous-organic solvent
Hydroxylation via hydrolysis Acidic reflux of ester intermediates 90–100 (reflux) 8–10 N/A Hydrolysis monitored by LC-MS
Ring closure with sodium ethoxide Sodium ethoxide, anhydrous toluene ≤40 9–10 N/A Controlled temperature for ring formation
Purification Extraction, drying, reduced pressure distillation 145–150 (6 mmHg) N/A 67 (for related pyrrolidin-3-one) Distillation for product isolation

Research Findings and Observations

  • The nucleophilic substitution method using sodium bicarbonate in acetone/water is effective for introducing the vinylbenzyl group onto nitrogen atoms of heterocycles, including pyrrolidine derivatives.
  • The hydroxylation at the 3-position is typically achieved by hydrolysis of ester intermediates under acidic conditions, with careful pH control to isolate the desired pyrrolidin-3-ol.
  • Reaction monitoring by LC-MS is a critical analytical tool to ensure completion and purity throughout the multi-step synthesis.
  • The overall synthetic route balances reaction time, temperature, and reagent stoichiometry to optimize yield and stereochemical purity.
  • While specific stereoselective methods for 1-(4-vinylbenzyl)pyrrolidin-3-ol are less documented, related pyrrolidine derivatives have been synthesized with stereochemical control using chiral intermediates or selective catalysts.

Q & A

Q. What are the standard synthetic routes for 1-(4-Vinylbenzyl)pyrrolidin-3-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrrolidin-3-ol and functionalized benzyl precursors. Key steps include:
  • Nucleophilic substitution : Reacting pyrrolidin-3-ol with 4-vinylbenzyl chloride in acetonitrile under reflux (60–80°C) for 12–24 hours .
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4 ratio) or recrystallization from methanol to isolate the product .
  • Yield Optimization : Elevated temperatures (~80°C) and anhydrous conditions improve reaction efficiency. Catalysts like triethylamine (TEA) enhance nucleophilicity .
Reaction Parameter Optimal Condition Impact on Yield
SolventAcetonitrileEnhances solubility of intermediates
Temperature60–80°CAccelerates reaction kinetics
CatalystTriethylamine (TEA)Neutralizes HCl byproduct, shifts equilibrium

Q. Which spectroscopic techniques are most effective for characterizing 1-(4-Vinylbenzyl)pyrrolidin-3-ol?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identifies protons on the pyrrolidine ring (δ 3.5–4.0 ppm for -CH₂ groups) and vinylbenzyl moiety (δ 5.0–6.5 ppm for vinyl protons) .
  • ¹³C NMR : Confirms carbonyl absence and distinguishes aromatic carbons (δ 120–140 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 217.31) .
  • Infrared (IR) Spectroscopy : Detects hydroxyl (-OH) stretching (~3200–3600 cm⁻¹) and vinyl C=C bonds (~1640 cm⁻¹) .

Q. How does the hydroxyl group on the pyrrolidine ring influence the compound’s reactivity?

  • Methodological Answer : The hydroxyl group enables:
  • Hydrogen bonding : Enhances solubility in polar solvents (e.g., water, ethanol) and stabilizes transition states in nucleophilic reactions .
  • Derivatization : Acts as a site for functionalization (e.g., esterification, sulfonation) to modulate biological activity .
  • Steric effects : The -OH group’s position influences stereochemical outcomes in chiral syntheses .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring affect biological activity in 1-(4-Vinylbenzyl)pyrrolidin-3-ol derivatives?

  • Methodological Answer :
  • Chiral Resolution : Use chiral chromatography (e.g., Chiralpak® columns) or enantioselective synthesis to isolate (R)- or (S)-isomers .
  • Biological Testing : Compare isomers in receptor-binding assays (e.g., GABA receptor agonism) or enzyme inhibition studies. For example, (S)-isomers may show higher affinity due to spatial compatibility with target sites .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes. Hydroxyl orientation in (S)-isomers may form hydrogen bonds with active-site residues .

Q. What computational strategies predict the compound’s interactions with neurological targets (e.g., GABA receptors)?

  • Methodological Answer :
  • Pharmacophore Modeling : Define essential features (e.g., hydroxyl, aromatic ring) using Schrödinger’s Phase .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., GABA-A receptor) in explicit solvent (CHARMM36 force field) to assess stability .
  • QSAR Studies : Correlate substituent effects (e.g., vinyl group size) with activity data from analogs (e.g., 1-(2-Hexylsulfanyl-pyrimidinyl)pyrrolidin-3-ol derivatives) .

Q. How can researchers resolve contradictory data on the compound’s anti-inflammatory activity across studies?

  • Methodological Answer :
  • Dose-Response Analysis : Test activity at multiple concentrations (0.1–100 µM) in COX-1/COX-2 inhibition assays to identify non-linear effects .
  • Structural Analog Comparison : Benchmark against 1-(4-Fluorobenzyl)pyrrolidin-3-ol derivatives to isolate the vinyl group’s role .
  • Meta-Analysis : Aggregate data from PubChem, EPA DSSTox, and CAS Common Chemistry to identify trends (e.g., hydroxyl group necessity for activity) .

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